2-(4-Bromophenyl)naphthalene CAS number
2-(4-Bromophenyl)naphthalene CAS number
An In-Depth Technical Guide to 2-(4-Bromophenyl)naphthalene for Advanced Research Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)naphthalene, identified by its CAS number 22082-99-1.[1][2] Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into the compound's critical physicochemical properties, outlines a robust synthesis methodology via Suzuki-Miyaura cross-coupling, details rigorous analytical characterization techniques, and explores its significant applications. The guide emphasizes the mechanistic rationale behind experimental protocols, ensuring a deep, actionable understanding for its use as a pivotal building block in the synthesis of organic semiconductors, materials for organic light-emitting diodes (OLEDs), and novel pharmaceutical scaffolds.
Core Compound Identification and Properties
2-(4-Bromophenyl)naphthalene is an aromatic organic compound composed of a naphthalene ring substituted at the 2-position with a 4-bromophenyl group.[2] This structure provides a unique combination of the photophysical characteristics of a large polycyclic aromatic hydrocarbon with a reactive bromine handle, making it a highly versatile intermediate in organic synthesis.
Physicochemical and Structural Data
The fundamental properties of 2-(4-Bromophenyl)naphthalene are summarized below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 22082-99-1 | [1][2][3] |
| Molecular Formula | C₁₆H₁₁Br | [1][2] |
| Molecular Weight | 283.17 g/mol | |
| Appearance | White to light yellow/orange powder or crystals | [2][3] |
| Melting Point | 131.0 to 135.0 °C | [4][5] |
| Boiling Point | ~394.3 °C (Predicted) | [4][6] |
| Density | ~1.381 g/cm³ (Predicted) | [4][6] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, dichloromethane) | [2] |
| Storage | Room Temperature, sealed in a dry, cool, dark place | [4] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | [1] |
| InChIKey | SAODOTSIOILVSO-UHFFFAOYSA-N | [1][7] |
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of 2-(4-Bromophenyl)naphthalene is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the requisite starting materials.[8][9] The reaction forms a new carbon-carbon bond between an organoboron species and an organohalide.
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction is a well-established, three-step process that underpins its reliability. Understanding this mechanism is crucial for troubleshooting and optimization.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 1-bromo-4-iodobenzene or 2-bromonaphthalene), forming a Pd(II) complex. The reactivity order for halides is I > Br > Cl, making aryl bromides a common and cost-effective choice.[9]
-
Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (e.g., naphthalene-2-boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. This step is often the rate-determining step in the cycle.[8][9]
-
Reductive Elimination : The two organic ligands on the Pd(II) complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(4-Bromophenyl)naphthalene from naphthalene-2-boronic acid and 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic; the higher reactivity of the C-I bond ensures selective coupling at the iodo-position, preserving the bromo-group for subsequent functionalization.[9]
Materials:
-
Naphthalene-2-boronic acid (1.0 eq)
-
1-Bromo-4-iodobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (4:1 v/v mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add naphthalene-2-boronic acid, 1-bromo-4-iodobenzene, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Solvent Addition : Add the degassed toluene/water solvent mixture via cannula. The biphasic system is common and effective for Suzuki couplings.[9]
-
Reaction Execution : Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed (typically 6-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Final Product : Combine the pure fractions and remove the solvent under vacuum to yield 2-(4-Bromophenyl)naphthalene as a white to off-white solid. Confirm purity and identity via analytical methods described in the next section.
Analytical Characterization and Quality Control
Rigorous quality control is essential to validate the identity, purity, and structural integrity of the synthesized 2-(4-Bromophenyl)naphthalene, especially when it is intended for use in high-performance materials or as a pharmaceutical intermediate.[10]
Spectroscopic and Chromatographic Profile
The following table summarizes the expected analytical data for verifying the product's integrity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (11H) will appear in the δ 7.0-8.5 ppm region. The spectrum will show characteristic splitting patterns for the naphthalene and bromophenyl rings. |
| ¹³C NMR | Signals for 16 unique carbons. Aromatic carbons typically appear between δ 120-140 ppm. The carbon attached to the bromine will be distinct. |
| FT-IR (cm⁻¹) | C-H stretching (aromatic) > 3000; C=C stretching (aromatic) ~1600, 1500, 1450; C-Br stretching ~600-500. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 282 and 284. |
| HPLC | A single major peak with purity >98% under appropriate column and mobile phase conditions. |
| UV-Vis | Absorption maximum (λmax) characteristic of the substituted naphthalene chromophore, expected around 290 nm.[10] |
Applications in Research and Drug Development
The utility of 2-(4-Bromophenyl)naphthalene stems from its dual nature: a stable, photoactive naphthalene core and a reactive bromophenyl group.
-
Organic Electronics : Arylnaphthalenes are critical building blocks for materials used in OLEDs.[10][11] The naphthalene unit provides a rigid, electron-rich core that facilitates charge transport. The bromophenyl group serves as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce other functional groups, allowing for the precise tuning of HOMO/LUMO energy levels and emissive properties.[11] This makes it a valuable precursor for creating hole-transport layers (HTLs), electron-transport layers (ETLs), and host materials in OLED devices.
-
Medicinal Chemistry and Drug Discovery : The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs like naproxen, propranolol, and terbinafine.[12][13] Its rigid, lipophilic structure allows it to effectively interact with biological targets. 2-(4-Bromophenyl)naphthalene has been specifically identified as a precursor for synthesizing α-phosphonosulfonate compounds, which act as inhibitors of the enzyme squalene synthase, a key target in cholesterol biosynthesis pathways.[14] The bromo-substituent provides a vector for further molecular elaboration to optimize potency and pharmacokinetic properties.
Safety, Handling, and Storage
Proper handling of 2-(4-Bromophenyl)naphthalene is essential for laboratory safety.
-
Hazard Identification : While some regulatory classifications list it as non-hazardous, other supplier safety data sheets (SDS) indicate potential hazards.[15] It is prudent to treat it with caution. Potential hazards include:
-
Recommended Precautions :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15][17]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[16][17]
-
Handling : Avoid formation of dust.[15][18] Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][18]
-
Conclusion
2-(4-Bromophenyl)naphthalene (CAS: 22082-99-1) is a high-value chemical intermediate with significant potential in both materials science and medicinal chemistry. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with its versatile reactive handle, makes it an attractive building block for creating complex, functional molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its effective and safe utilization in advanced research and development applications.
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